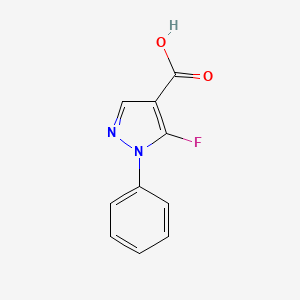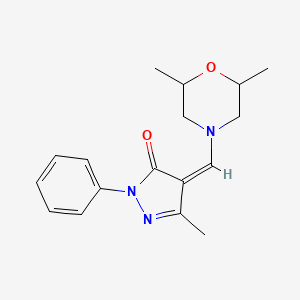![molecular formula C19H17N3 B2594410 8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1031967-64-2](/img/structure/B2594410.png)
8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Several synthetic routes exist for the preparation of pyrazoloquinolines. Traditional methods include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, and Conrad-Limpach reactions. These classical protocols yield the quinoline scaffold, which can then be further modified to introduce the desired substituents. Additionally, modern approaches, such as transition metal-catalyzed reactions, microwave-assisted synthesis, and green reaction protocols, have been explored .
Molecular Structure Analysis
The molecular formula of 8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is C₁₉H₁₆N₂. Its structure consists of a fused pyrazole and quinoline ring system. The ethyl group at position 8 and the methylphenyl group at position 3 contribute to its overall shape and reactivity. The nitrogen atoms in the pyrazole ring can participate in both electrophilic and nucleophilic reactions .
Chemical Reactions Analysis
The compound’s reactivity depends on its functional groups. It can undergo electrophilic aromatic substitution, nucleophilic addition, and cyclization reactions. For instance, the pyrazole nitrogen can act as a nucleophile in imino-Diels-Alder reactions, leading to the formation of quinoline derivatives . Additionally, the ethyl group can participate in various transformations, such as oxidation, amination, and halogenation .
Scientific Research Applications
- Quinazoline derivatives, including our compound of interest, have shown promise as anti-cancer agents. Researchers have explored their potential in inhibiting cancer cell growth, metastasis, and angiogenesis .
- These compounds modulate inflammatory mediators and cytokines, potentially reducing tissue damage and inflammation .
- Researchers have explored their potential as novel antibiotics, especially in the context of drug-resistant bacteria .
- These molecules may act on pain receptors or modulate pain pathways, providing relief from pain and discomfort .
- They may interfere with viral replication or entry, making them relevant in the fight against viral infections .
Anti-Cancer Properties
Anti-Inflammatory Effects
Anti-Bacterial Activity
Analgesic Potential
Anti-Viral Applications
Other Fields of Investigation
properties
IUPAC Name |
8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c1-3-13-6-9-17-15(10-13)19-16(11-20-17)18(21-22-19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXLFVVCSWWLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2594329.png)
![N-(4-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2594331.png)
![1H-Indol-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2594334.png)
![N-(2-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2594335.png)
![[2-(Quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2594336.png)
![5-[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2594338.png)
![5-(Ethylamino)-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2594341.png)
![5-[3-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2594342.png)

![[5-(Morpholinomethyl)isoxazol-3-yl]methylamine](/img/structure/B2594346.png)

